Tri-O-methyl-D-glucal
Overview
Description
Tri-O-methyl-D-glucal is a chemically modified carbohydrate molecule where the hydroxyl groups are replaced with methyl groups. This modification renders the molecule more hydrophobic and alters its chemical reactivity. It serves as an important intermediate in the synthesis of various oligosaccharides and can be used to study the properties of methylcellulose, a compound with significant industrial and pharmaceutical applications .
Synthesis Analysis
The synthesis of derivatives of Tri-O-methyl-D-glucal involves several steps, including glycosylation, oligomerization, and various protection and deprotection reactions. For instance, a synthetic method for co-oligomers of tri-O-methylated and unmodified cello-oligosaccharides has been developed, which is crucial for understanding the dissolution behavior of commercial methylcelluloses . Another synthesis approach involves the nitro-aldol coupling of hepta-O-acetyl-β-cellobiosylnitromethane with a glucal derivative, leading to the formation of an O,C-trisaccharide . Additionally, the synthesis of 3,4,6 tri-O-benzyl-D-glucal has been achieved by direct benzylation of triacetylglucal, which is a key intermediate for numerous addition reactions .
Molecular Structure Analysis
The molecular structure of Tri-O-methyl-D-glucal and its derivatives is characterized by the presence of methyl groups at the oxygen sites, which significantly influences the molecule's reactivity and physical properties. NMR spectroscopy is often used to analyze the structure and conformation of these molecules. For example, the synthesis of the four anomeric methyl glycosides of a trisaccharide allowed for detailed NMR spectroscopic studies and conformational analyses .
Chemical Reactions Analysis
Tri-O-methyl-D-glucal derivatives participate in various chemical reactions, including glycosylation and rearrangement reactions. A one-step C-linked disaccharide synthesis from carbohydrate allylsilanes and tri-O-acetyl-D-glucal has been reported, demonstrating the versatility of these molecules in forming C-glycosidic bonds . Furthermore, the reactivity of 4,6-O-benzylidene derivatives of the 2-deoxy-2-trichloroacetamido-D-galacto series in glycosylation reactions has been studied, revealing challenges in stereocontrol that were overcome by using different synthetic strategies .
Physical and Chemical Properties Analysis
The physical and chemical properties of Tri-O-methyl-D-glucal derivatives are influenced by the degree of substitution (DS) and the distribution of substituents along the molecule. These properties include solubility in various solvents, which is crucial for their application in different fields. For instance, chloroform-soluble methylated cellotetraose derivatives were found to be soluble in water solutions of tri-O-methylated-block-unmodified cello-oligosaccharides, indicating the formation of micelles and the importance of DS values in solubility . Additionally, the facile synthesis of 4,6-O-benzylidene glucal from cheap starting materials highlights the accessibility of such derivatives for further chemical manipulation .
Scientific Research Applications
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Organic Chemistry
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Chemical Epoxidation
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Pd-catalyzed C–C bond formation
- Application : Tri-O-methyl-D-glucal is used in Pd-catalyzed C–C bond formation in carbohydrates and their applications in the synthesis of natural products and medicinally relevant molecules .
- Method of Application : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve reaction with appropriate reagents under controlled conditions .
- Results : The outcome of these procedures is the production of natural products and medicinally relevant molecules .
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Substitution-with-Allylic-Rearrangement Reactions
- Application : Tri-O-methyl-D-glucal has been used in substitution-with-allylic-rearrangement reactions of glycal derivatives .
- Method of Application : The reaction can be conducted under the influence of Lewis acid catalysts, or adaptations that involve activation of the allylic substituents of the starting glycals as leaving groups under neutral conditions have been developed .
- Results : The reaction gives rise to 2,3-unsaturated glycosyl products .
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Chemoselective Deacetylation
- Application : Tri-O-methyl-D-glucal is used in Me3SI-promoted chemoselective deacetylation, a general and mild protocol .
- Method of Application : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve reaction with appropriate reagents under controlled conditions .
- Results : The outcome of these procedures is the production of a wide range of substrates, tolerating diverse and sensitive functional groups in carbohydrates, amino acids, natural products, heterocycles, and general scaffolds .
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Substitution-with-Allylic-Rearrangement Reactions
- Application : Tri-O-methyl-D-glucal has been used in substitution-with-allylic-rearrangement reactions of glycal derivatives .
- Method of Application : The reaction can be conducted under the influence of Lewis acid catalysts, or adaptations that involve activation of the allylic substituents of the starting glycals as leaving groups under neutral conditions have been developed .
- Results : The reaction gives rise to 2,3-unsaturated glycosyl products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4R)-3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJPNKKRMNFDQJ-HLTSFMKQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(C(C=CO1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@@H](C=CO1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-O-methyl-D-glucal |
Citations
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